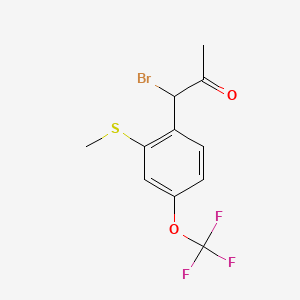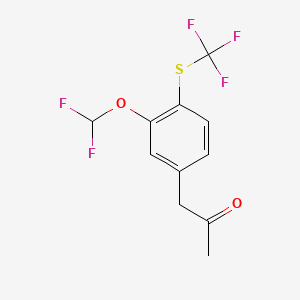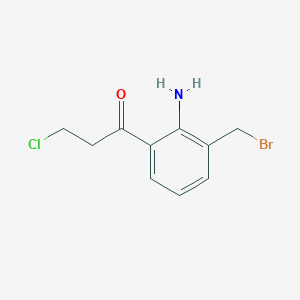
(R)-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, substituted with various functional groups including a fluorophenyl, methylpyridinyl, and pyrimidinyl-piperazinyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrrolidinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the methylpyridinyl group: This can be done using nucleophilic substitution or metal-catalyzed coupling reactions.
Incorporation of the pyrimidinyl-piperazinyl moiety: This step may involve amide bond formation or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone core or the methylpyridinyl group.
Reduction: Reduction reactions could target the pyrimidinyl-piperazinyl moiety or other reducible functional groups.
Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, organometallics, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could serve as a probe to study specific biochemical pathways or as a tool to investigate the function of certain proteins.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects, such as acting as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of ®-1-(3-fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one lies in its specific substitution pattern, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H25FN6O |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(4R)-1-[3-fluoro-5-(2-methylpyridin-3-yl)phenyl]-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H25FN6O/c1-17-22(4-2-5-26-17)18-12-19(25)14-20(13-18)31-16-21(15-23(31)32)29-8-10-30(11-9-29)24-27-6-3-7-28-24/h2-7,12-14,21H,8-11,15-16H2,1H3/t21-/m1/s1 |
Clé InChI |
KRTLYJDCOZBDAH-OAQYLSRUSA-N |
SMILES isomérique |
CC1=C(C=CC=N1)C2=CC(=CC(=C2)F)N3C[C@@H](CC3=O)N4CCN(CC4)C5=NC=CC=N5 |
SMILES canonique |
CC1=C(C=CC=N1)C2=CC(=CC(=C2)F)N3CC(CC3=O)N4CCN(CC4)C5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B14055297.png)



![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14055317.png)





![5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14055342.png)
![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)


